

Peroxynitrous Acid: A Double-Edged Sword in Cellular Signaling and Pathology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the crossroads of cellular signaling and oxidative stress. Formed from the near diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite plays a multifaceted role in a host of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and inflammation.^[1] Its high reactivity and short half-life at physiological pH present both a challenge and an opportunity for researchers seeking to understand and modulate its effects. This guide provides a comprehensive overview of the core chemical and biological properties of **peroxynitrous acid**, detailed experimental protocols for its study, and a summary of its impact on cellular signaling pathways.

Core Chemical and Physical Properties

Peroxynitrous acid is a relatively stable anion in the absence of direct targets; however, its protonated form, **peroxynitrous acid**, rapidly decays.^[2] The equilibrium between peroxynitrite and **peroxynitrous acid** is governed by a pKa of approximately 6.8, meaning that both species coexist at physiological pH.^{[3][4]} This pH-dependent equilibrium is a critical determinant of its biological activity, as the two forms exhibit different reactivity and diffusion capacities.^[5]

Formation and Decomposition

The primary route of peroxynitrite formation in vivo is the reaction between nitric oxide and superoxide radicals.^[2] This reaction can be faster than the dismutation of superoxide by superoxide dismutase (SOD), particularly when nitric oxide concentrations are sufficiently high.^[2]

Once formed, **peroxynitrous acid** has two main decomposition pathways:

- Isomerization: Approximately 70% of **peroxynitrous acid** isomerizes to form the stable nitrate anion (NO₃⁻).^[6]
- Homolytic Cleavage: The remaining ~30% undergoes homolytic cleavage of the O-O bond to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.^{[2][7]} This homolysis is a significant source of the downstream oxidative and nitritative stress associated with peroxynitrite.

The decomposition of peroxynitrite is highly dependent on pH. In acidic conditions, it decomposes to nitrate, while at neutral to slightly basic pH, the products are nitrite and oxygen.

^[8]

Reactivity

Peroxynitrite and its decomposition products can react with a wide array of biological molecules, leading to oxidation, nitration, and nitrosation. Key reactions include:

- Reaction with Carbon Dioxide: In biological systems, a major and rapid reaction of peroxynitrite is with carbon dioxide (CO₂), which is present at relatively high concentrations.^[2] This reaction forms a transient nitrosoperoxocarbonate adduct (ONOOCO₂⁻) that rapidly decomposes into carbonate (CO₃²⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent oxidants.^{[2][5]}
- Oxidation of Thiols: Peroxynitrite readily oxidizes thiol groups in amino acids (like cysteine) and proteins.^[9] This can lead to the formation of disulfides and other oxidized sulfur species, potentially altering protein structure and function.
- Tyrosine Nitration: The reaction of peroxynitrite-derived radicals, particularly nitrogen dioxide, with tyrosine residues in proteins results in the formation of 3-nitrotyrosine.^{[10][11]} This post-

translational modification is often used as a biomarker of peroxynitrite-induced damage and can modulate protein function and signaling.[12]

- Reaction with Metal Centers: Peroxynitrite can directly oxidize transition metal centers in proteins, such as iron-sulfur clusters and heme groups, with high rate constants.[2][13] This can lead to enzyme inactivation and disruption of electron transport chains.
- DNA Damage: Peroxynitrite and its radical products can induce DNA strand breaks and base modifications, such as the formation of 8-oxoguanine and 8-nitroguanine, contributing to genomic instability.[6][14]
- Lipid Peroxidation: Peroxynitrite can initiate and propagate lipid peroxidation in cell membranes, leading to membrane damage and the formation of reactive lipid-derived products.[5]

Quantitative Data

The following tables summarize key quantitative data related to the properties and reactivity of **peroxynitrous acid**.

Table 1: Physicochemical Properties of **Peroxynitrous Acid**

Property	Value	Conditions	Reference(s)
pKa	~6.8	37 °C	[3][4]
Half-life (ONOOH)	< 1 second	pH 7.4	[2][8]
Molar Absorptivity (ONOO ⁻)	1670 M ⁻¹ cm ⁻¹	302 nm (alkaline pH)	[15]
Isomerization Rate Constant (k)	1.2 s ⁻¹	[3]	
Radical Yield from Homolysis	~30%	[2]	
Radical Yield from Reaction with CO ₂	~34%	[2]	

Table 2: Second-Order Rate Constants for Key Biological Reactions

Reactant	Rate Constant (M ⁻¹ s ⁻¹)	Conditions	Reference(s)
Nitric Oxide (•NO) + Superoxide (O ₂ • ⁻)	4 – 16 x 10 ⁹	[2][15]	
Peroxynitrite + CO ₂	4.6 x 10 ⁴	pH 7.4, 37 °C	[2]
Peroxynitrite + Glutathione (GSH)	5.9 x 10 ³	pH 7.4, 37 °C	[9]
Peroxynitrite + Cysteine	5.9 x 10 ³	pH 7.4, 37 °C	[9]
Peroxynitrite + Human Serum Albumin (HSA)	3.8 x 10 ³	pH 7.4, 37 °C	[9]
Thiol			
Peroxynitrite + Heme Proteins	10 ⁴ - 10 ⁷	[2]	
Peroxynitrite + Iron- Sulfur Centers	> 10 ⁵	[13]	

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the multifaceted nature of **peroxynitrous acid**. Below are detailed protocols for its synthesis and quantification.

Synthesis of Peroxynitrite

Method 1: Acidified Hydrogen Peroxide and Nitrite

This is a common and rapid method for generating high concentrations of peroxynitrite.[1][16][17]

- Materials:

- Sodium nitrite (NaNO₂)
- Hydrogen peroxide (H₂O₂) (30% w/v)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO₂), activated
- Syringe pump (recommended for reproducibility)
- Ice bath

• Procedure:

- Prepare Solutions (on ice):
 - Solution A: 0.6 M NaNO₂ in deionized water.
 - Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
 - Solution C: 1.5 M NaOH in deionized water.
- Reaction: Using a syringe pump, rapidly and simultaneously mix equal volumes of ice-cold Solution A and Solution B into a vigorously stirred, ice-cold vessel.
- Quenching: Immediately (within 1-2 seconds) quench the reaction by adding an equal volume of ice-cold Solution C. The solution will turn a characteristic pale yellow, indicating the formation of peroxy nitrite.
- Removal of Excess H₂O₂: Add a small amount of activated MnO₂ to the peroxy nitrite solution and stir for 20-30 minutes on ice to decompose unreacted hydrogen peroxide.[\[16\]](#)
- Quantification and Storage: Centrifuge the solution to remove the MnO₂. Determine the concentration of the peroxy nitrite solution spectrophotometrically by measuring the absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of 1670 M⁻¹cm⁻¹. Store aliquots at -80°C.

Method 2: Ozonation of Sodium Azide

This method yields peroxy nitrite solutions free of hydrogen peroxide.[\[1\]](#)

- Materials:

- Sodium azide (NaN_3)
- Ozone (O_3) gas (~5% in oxygen) from an ozone generator
- Gas dispersion tube
- Ice bath (0-4 °C)
- pH meter

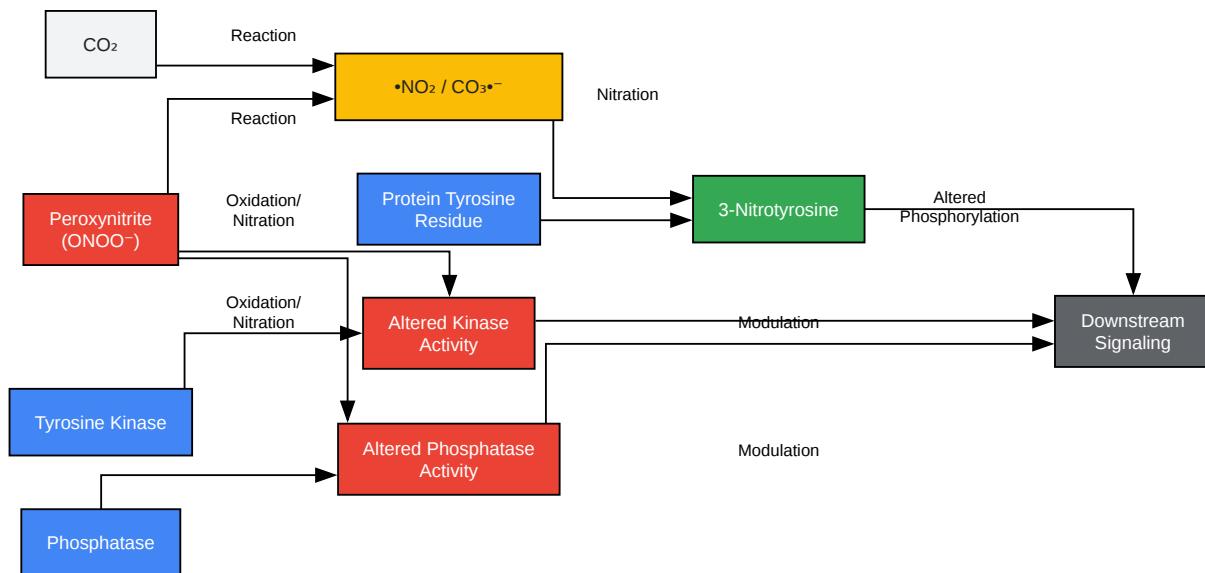
- Procedure:

- Prepare a solution of sodium azide (0.02-0.2 M) in deionized water.
- Adjust the pH of the solution to 12 with a strong base (e.g., NaOH).
- Place the azide solution in an ice bath and maintain the temperature between 0-4 °C.
- Bubble ozone gas through the solution using a gas dispersion tube.
- Monitor the reaction progress by periodically measuring the absorbance at 302 nm.
- Continue ozonation until the desired concentration of peroxy nitrite is reached.
- Quantify the final concentration as described in Method 1 and store aliquots at -80°C.

Quantification of Peroxy nitrite

The concentration of a peroxy nitrite stock solution is typically determined by UV-Vis spectrophotometry.

- Procedure:

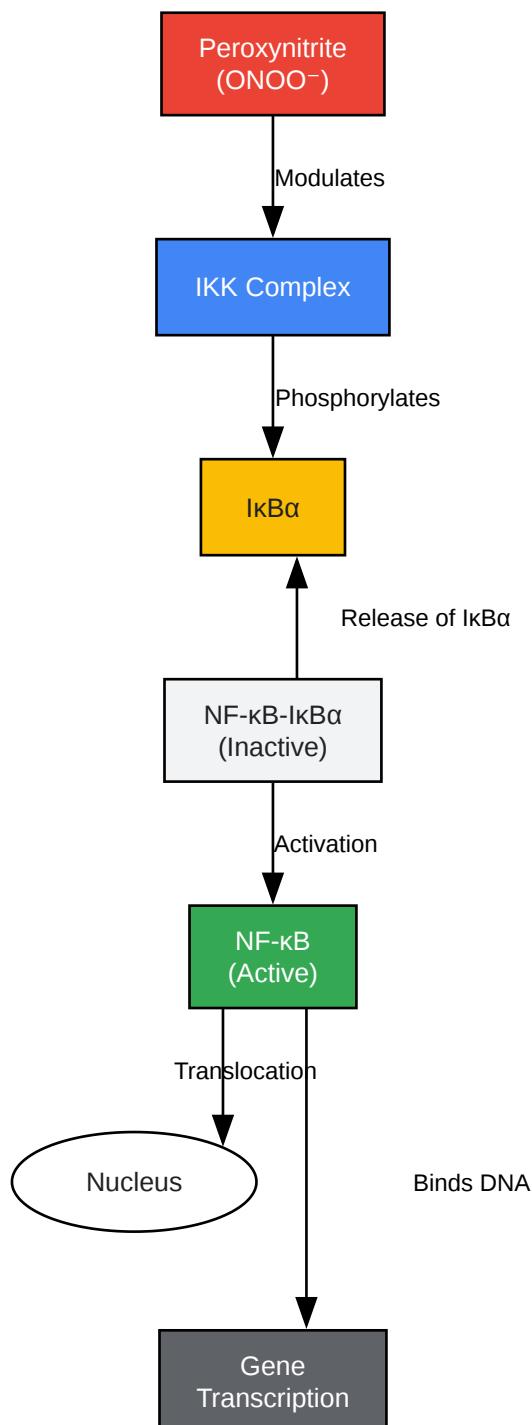

- Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH.
- Measure the absorbance of the diluted solution at 302 nm.
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient ($1670 \text{ M}^{-1}\text{cm}^{-1}$), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Signaling Pathways and Logical Relationships

Peroxynitrite is not merely a damaging agent but also a modulator of various cell signaling pathways.^[12] Its effects are often concentration- and cell-type dependent.^[12]

Tyrosine Nitration and Kinase Signaling

One of the most well-characterized effects of peroxynitrite is the nitration of tyrosine residues. This can have profound effects on signaling cascades that are regulated by tyrosine phosphorylation.^[12] For example, nitration of tyrosine residues within protein kinases or their substrates can alter their activity, leading to either up- or downregulation of signaling pathways such as the MAP kinase pathway.^[12]

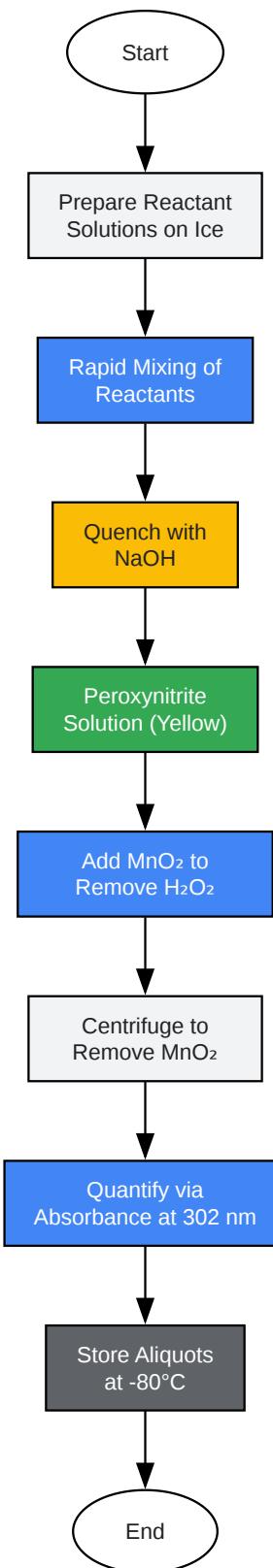


[Click to download full resolution via product page](#)

Caption: Peroxynitrite-mediated tyrosine nitration and modulation of kinase/phosphatase activity.

NF-κB Signaling Pathway

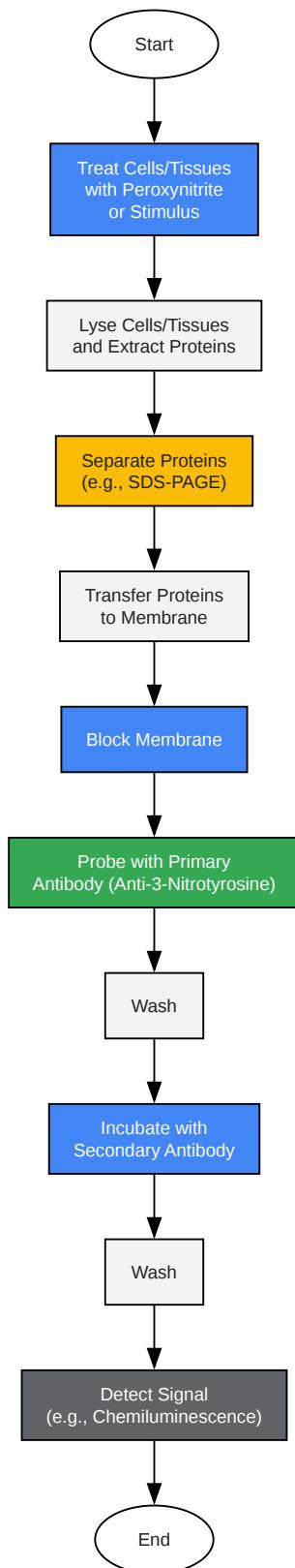
Peroxynitrite has been shown to influence the Nuclear Factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[12] The effects can be complex, with reports of both activation and inhibition depending on the cellular context.


[Click to download full resolution via product page](#)

Caption: Modulation of the NF-κB signaling pathway by peroxy nitrite.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the logical sequence of steps involved in peroxynitrite research.


Peroxynitrite Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of peroxy nitrite.

Detection of Protein Tyrosine Nitration

[Click to download full resolution via product page](#)

Caption: Western blot workflow for detecting protein tyrosine nitration.

Conclusion

Peroxynitrous acid is a pivotal molecule in redox biology, acting as both a toxicant and a signaling molecule. Its formation and reactivity are tightly controlled by the cellular redox environment. A thorough understanding of its chemical properties, biological reactions, and effects on signaling pathways is essential for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for investigating the complex roles of **peroxynitrous acid** in health and disease. Future research will likely focus on developing more specific inhibitors and scavengers of peroxynitrite, as well as elucidating the precise molecular mechanisms by which it modulates cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrous Acid Generated In Situ from Acidified H₂O₂ and NaNO₂. A Suitable Novel Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of peroxy nitrite in the redox regulation of cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of peroxy nitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peroxynitrous Acid: A Double-Edged Sword in Cellular Signaling and Pathology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081277#peroxynitrous-acid-as-a-reactive-nitrogen-species-rns>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com